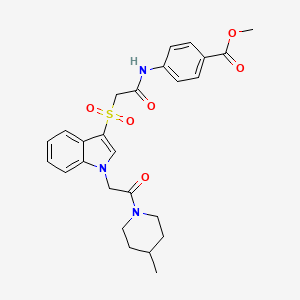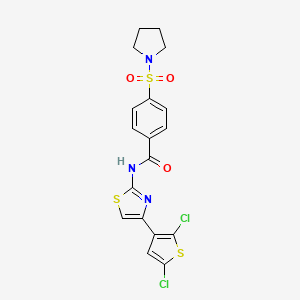![molecular formula C23H20F3N5O B2924897 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide CAS No. 1251707-32-0](/img/structure/B2924897.png)
3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide is a useful research compound. Its molecular formula is C23H20F3N5O and its molecular weight is 439.442. The purity is usually 95%.
BenchChem offers high-quality 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound “3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide” has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
Anticancer Activity
This compound has shown promise as an anticancer agent. It has been found to inhibit tubulin polymerization, which is a crucial process for cell division. By disrupting this process, the compound can induce cell cycle arrest and apoptosis in cancer cells . This mechanism of action suggests its potential use in developing new anticancer therapies.
Tubulin Inhibition
As a potent tubulin inhibitor, this compound could be used to study the dynamics of microtubule assembly and disassembly. Tubulin inhibitors are valuable tools in cell biology to understand mitosis and investigate the cellular response to disrupted microtubule dynamics .
Selectivity for Cancer Cells
The compound’s selectivity towards cancer cells over normal cells makes it a potential lead compound for the development of anticancer drugs. This selectivity is crucial for reducing the side effects often associated with chemotherapy .
In Vivo Antitumor Activity
In vivo studies have demonstrated that the compound can significantly inhibit tumor growth in animal models without apparent toxicity signs. This suggests that it could be a candidate for further preclinical studies as a potential anticancer drug .
Anti-Angiogenic Activity
The compound has shown anti-angiogenic activity in wound healing and tube formation assays. This means it could potentially be used to prevent the formation of new blood vessels in tumors, which is a key strategy in cancer therapy to starve tumors of nutrients .
Drug Development Research
Due to its promising biological activities, this compound can be used in drug development research. It can serve as a scaffold for designing new derivatives with enhanced properties or reduced side effects. Researchers can modify its structure and evaluate the biological effects of these modifications .
作用機序
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs.
Mode of Action
The compound acts as a tubulin inhibitor . It binds to tubulin and disrupts its polymerization, leading to the formation of unstable microtubules. This disruption prevents the normal functioning of the mitotic spindle, which is essential for cell division. As a result, the compound causes cell cycle arrest at the G2/M phase .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle pathway . By causing G2/M phase arrest, it prevents cells from entering mitosis, thereby inhibiting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and distribution
Result of Action
The compound’s action on tubulin leads to cell cycle arrest and potentially cell death . This makes it a promising candidate for the treatment of diseases characterized by rapid cell division, such as cancer.
特性
IUPAC Name |
3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O/c1-15-6-8-16(9-7-15)19-10-11-20-28-29-21(31(20)30-19)12-13-22(32)27-14-17-4-2-3-5-18(17)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHOBAFIIGECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=CC=C4C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

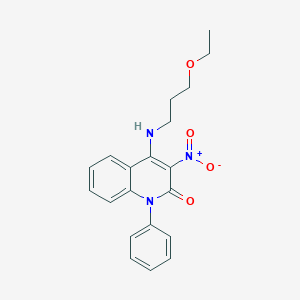
![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924818.png)

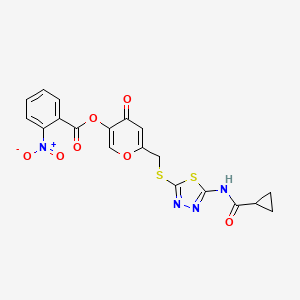
![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)
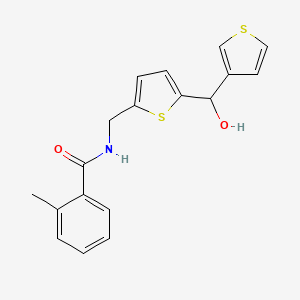
![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2924828.png)
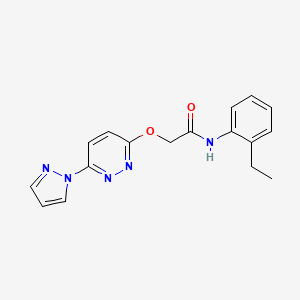
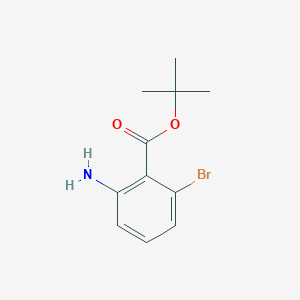
![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)
